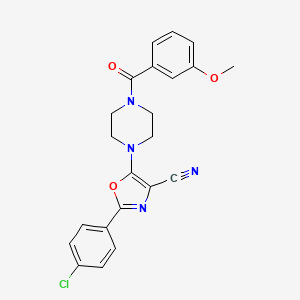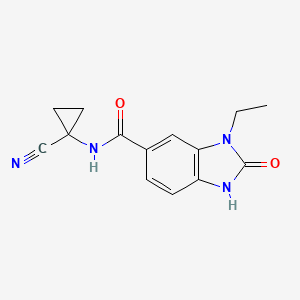
Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The cyclopropylamino group attached to the oxadiazole ring suggests that this compound might have interesting chemical properties .
Chemical Reactions Analysis
Oxadiazole derivatives are known to participate in various chemical reactions, often acting as ligands in coordination chemistry . The presence of the ester and amine groups could also allow for reactions such as hydrolysis or condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure and the presence of functional groups . For example, the presence of the ester group could influence its solubility, while the cyclopropyl group could affect its reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate belongs to the broader class of 1,3,4-oxadiazole compounds, which have been extensively studied for their synthetic routes and unique chemical properties. The synthesis of 1,3,4-oxadiazoles typically involves dehydrogenative cyclization, oxidative cyclization, and condensation reactions, offering a versatile scaffold for chemical modifications. These compounds are recognized for their excellent thermal and chemical stability, making them suitable for applications in material science, organic electronics, and as chemosensors due to their photoluminescent properties and metal-ion sensing capabilities (Sharma, Om, & Sharma, 2022).
Biological Applications
The 1,3,4-oxadiazole core is significant in medicinal chemistry, serving as a bioisostere for carboxylic acids, carboxamides, and esters. This heterocyclic motif is embedded in molecules exhibiting a wide range of pharmacological activities. Research has shown that derivatives of 1,3,4-oxadiazole display antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic properties. These findings highlight the potential of ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate in drug development, offering a promising scaffold for synthesizing new therapeutic agents (Rana, Salahuddin, & Sahu, 2020).
Metal-Ion Sensing
The oxadiazole derivatives, including the 1,3,4-oxadiazole scaffold, have been identified for their potential in developing chemosensors. Their high photoluminescent quantum yield and the presence of potential coordination sites (N and O donor atoms) make these molecules a prominent choice for metal-ion sensors. This application is particularly relevant in environmental monitoring and the development of diagnostic tools, where precise and reliable detection of metal ions is critical (Sharma, Om, & Sharma, 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-13-7(12)6-10-11-8(14-6)9-5-3-4-5/h5H,2-4H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWLCJZABNRBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2612928.png)
![[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2612929.png)
![(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2612930.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2612934.png)

![2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2612937.png)

![9-(2-chloro-6-fluorobenzyl)-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2612940.png)
